molecular formula C15H20ClN3 B13219916 4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride

4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride

Cat. No.: B13219916
M. Wt: 277.79 g/mol
InChI Key: TYFALBXZYCMKHY-UHFFFAOYSA-N
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Description

4-(4-Methyl-5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride ( 1221722-45-7) is a synthetic organic compound with a molecular formula of C15H20ClN3 and a molecular weight of 277.79 g/mol. This piperidine-based chemical features a methyl-substituted phenylimidazole core, a structural motif of significant interest in medicinal chemistry due to its potential for receptor binding. This compound is part of a class of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives that have been identified in scientific literature as a novel class of selective delta-opioid receptor agonists . Research indicates that closely related analogues exhibit high in vitro affinity for the delta-opioid receptor (δ-OR), with one prominent compound in the series demonstrating a Ki of 18 nM and significant selectivity over mu- and kappa-opioid receptors . This selective profile makes such compounds valuable pharmacological tools for probing the function of the delta-opioid receptor system. Activation of delta-opioids has been linked to potential anxiolytic and antidepressant-like effects in preclinical models, without the pronounced side effects associated with mu-opioid activation . Consequently, this chemical is suited for research applications in neuropharmacology, including the study of mood disorders, pain mechanisms, and the development of novel central nervous system (CNS) therapeutics. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C15H20ClN3

Molecular Weight

277.79 g/mol

IUPAC Name

4-(5-methyl-4-phenyl-1H-imidazol-2-yl)piperidine;hydrochloride

InChI

InChI=1S/C15H19N3.ClH/c1-11-14(12-5-3-2-4-6-12)18-15(17-11)13-7-9-16-10-8-13;/h2-6,13,16H,7-10H2,1H3,(H,17,18);1H

InChI Key

TYFALBXZYCMKHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2CCNCC2)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine Hydrochloride

General Synthetic Strategy

The synthesis typically involves constructing the imidazole ring followed by its attachment to the piperidine moiety, or vice versa. The hydrochloride salt is then obtained by treatment with hydrochloric acid.

Detailed Synthetic Routes

Synthesis via Imidazole Ring Construction and Piperidine Coupling
  • Step 1: Preparation of substituted imidazole intermediate

    The imidazole core bearing the 4-methyl and 5-phenyl substituents can be synthesized by classical condensation reactions involving appropriate aldehydes, amines, and nitriles or α-haloketones under acidic or basic catalysis. For example, condensation of benzil derivatives with methyl-substituted amidines or equivalent precursors under reflux conditions yields the substituted imidazole ring.

  • Step 2: Piperidine substitution

    The 2-position of the imidazole ring is functionalized with a leaving group (e.g., halogen or tosylate), which then undergoes nucleophilic substitution with 4-aminopiperidine or piperidine derivatives to form the C-N bond linking the imidazole and piperidine rings.

  • Step 3: Formation of hydrochloride salt

    The free base is treated with hydrochloric acid in an organic solvent (e.g., ether or ethanol) to precipitate the hydrochloride salt, enhancing stability and solubility.

This approach is supported by patent US5589476A, which describes imidazolylpiperidine derivatives synthesized via substitution reactions between imidazole intermediates and piperidine nucleophiles.

Alternative Route: Piperidine Functionalization Followed by Imidazole Ring Formation
  • Step 1: Functionalization of piperidine

    Starting from 4-substituted piperidines (e.g., 4-cyano-4-methylpiperidine), selective methylation and further functional group transformations (e.g., reduction of nitriles to amines) are performed. This is detailed in synthetic schemes involving lithium diisopropylamide-mediated deprotonation and methyl iodide alkylation.

  • Step 2: Coupling with imidazole precursors

    The functionalized piperidine intermediate is reacted with imidazole-2-carbaldehyde or imidazole derivatives under conditions promoting C-N bond formation. This may involve nucleophilic substitution or reductive amination techniques.

  • Step 3: Salt formation

    As above, hydrochloride salt is formed by acid treatment.

Reaction Conditions and Yields

Step Reagents/Conditions Yield Range (%) Notes
Imidazole ring synthesis Condensation of aldehydes and amidines, reflux in acidic medium 60–85 Typical for substituted imidazoles
Piperidine substitution Nucleophilic substitution with 4-aminopiperidine, base catalysis 50–70 Requires control to avoid dialkylation
Reduction of nitrile to amine Cobalt(II) chloride hexahydrate, sodium borohydride, mild conditions 60–75 Used for piperidine functionalization
Hydrochloride salt formation Treatment with HCl in ethanol or ether >90 Precipitates pure salt for isolation

Yields vary depending on the precise substituents and reaction scale. The use of protecting groups (e.g., Boc) may be necessary to achieve selectivity in multi-step syntheses.

Analytical and Purification Techniques

  • Purification : Silica gel column chromatography is commonly employed to separate desired products from unreacted starting materials and side products.
  • Characterization : Proton and carbon-13 nuclear magnetic resonance spectroscopy, mass spectrometry (electrospray ionization), and elemental analysis confirm structure and purity.
  • Salt confirmation : Formation of hydrochloride salt is verified by melting point determination and infrared spectroscopy showing characteristic N-H and Cl- interactions.

Research Findings and Applications

  • The synthetic methods described allow for the preparation of structurally diverse imidazolylpiperidine derivatives with potential applications in medicinal chemistry, including as inhibitors of neuronal ion channels and antimicrobial agents.
  • Optimization of reaction conditions, such as temperature, solvent choice, and reagent ratios, is critical for maximizing yield and purity.
  • Scale-up procedures have been patented, emphasizing regioselective and scalable synthesis of imidazole derivatives for pharmaceutical use.

Summary Table of Key Synthetic Routes

Route Starting Materials Key Reactions Advantages References
Imidazole ring first Benzil derivatives, amidines Condensation, substitution Well-established, high yield
Piperidine functionalization first 4-cyano-4-methylpiperidine Methylation, reduction, coupling Regioselective, flexible
Salt formation Free base Acid-base reaction Improves stability

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and related piperidine/imidazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
4-(4-Methyl-5-phenyl-1H-imidazol-2-yl)piperidine HCl (Target) C₁₅H₁₉N₃·HCl ~278.85 4-methyl, 5-phenyl imidazole on piperidine
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy on piperidine
4-(4-Methyl-1H-imidazol-5-yl)piperidine HCl C₉H₁₆ClN₃ 201.70 4-methyl imidazole on piperidine (no phenyl)
Paroxetine Hydrochloride C₁₉H₂₀FNO₃·HCl 365.83 Benzodioxol, fluorophenyl on piperidine
(4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone HCl C₁₇H₂₃ClN₄O₂ 350.80 Piperazine core, ethyl-imidazole, methoxyphenyl
Key Observations:
  • Piperidine vs. Piperazine: The target compound and 4-(Diphenylmethoxy)piperidine Hydrochloride share a piperidine core, whereas the compound in uses a piperazine ring.
  • Imidazole Substitution: The target’s 4-methyl-5-phenyl imidazole contrasts with the 4-methyl-only substitution in and the 1-ethyl substitution in .
  • Pharmacological Implications : Paroxetine Hydrochloride demonstrates how fluorophenyl and benzodioxol groups on piperidine confer selective serotonin reuptake inhibition (SSRI) activity. The target’s phenyl-imidazole motif may similarly target aromatic-binding pockets in enzymes or receptors.

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The phenyl group in the target compound increases logP compared to 4-(4-Methyl-1H-imidazol-5-yl)piperidine HCl , which lacks aromatic substituents. This could enhance blood-brain barrier penetration but may require formulation adjustments to mitigate solubility challenges.
  • Solubility : Piperazine derivatives (e.g., ) with methoxy groups (electron-donating) may exhibit better aqueous solubility than the target’s phenyl-substituted analog.
  • Metabolic Stability : Methyl and phenyl groups on the imidazole ring (target compound) are likely to resist oxidative metabolism compared to ethyl or methoxy substituents, as seen in . This could prolong half-life but requires validation via metabolic studies.

Biological Activity

4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride, a compound with the molecular formula C15H20ClN3 and CAS number 1271631-65-2, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-methyl-5-phenyl-1H-imidazol-2-yl group. The hydrochloride form enhances its solubility and stability in biological systems, making it suitable for various pharmacological applications. The imidazole moiety is particularly noteworthy for its role in biological activity, including antimicrobial and anti-inflammatory effects.

Biological Activity Overview

Preliminary studies indicate that 4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride exhibits significant biological activity, particularly in pharmacology. Its structural similarity to known pharmacophores suggests potential as an agonist or antagonist at specific receptors. Notably, the compound may interact with various receptors and enzymes, influencing its pharmacokinetics and pharmacodynamics .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : Initial findings suggest that it may modulate specific biological pathways by interacting with various receptors.
  • Enzyme Inhibition : The compound may inhibit certain enzymes, potentially affecting metabolic pathways.

Further studies utilizing techniques such as molecular docking simulations could elucidate its binding affinities to target biomolecules.

Anticancer Activity

Research has indicated that similar compounds containing imidazole rings have demonstrated anticancer properties. For instance, derivatives of imidazole have been shown to inhibit the growth of various cancer cell types, including lung and breast cancer cells. This suggests that 4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride may possess similar anticancer properties .

Antimicrobial Effects

The imidazole moiety is often associated with antimicrobial activity. Studies have shown that compounds with similar structures can exhibit significant antibacterial effects against various pathogens. This property could make 4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride a candidate for further exploration in antimicrobial therapies .

Comparative Analysis with Similar Compounds

The following table compares 4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride with structurally similar compounds:

Compound NameCAS NumberKey Features
4-(4-Ethyl-5-phenyl-1H-imidazol-2-yl)piperidine1153105-61-3Ethyl substitution on the imidazole ring
4-(4-Pyridinyl)-piperidine hydrochloride1082950-16-0Contains a pyridine ring instead of an imidazole
4-(4-Methyl-1H-imidazol-5-yloxy)-piperidine22489010Contains an ether linkage instead of a phenyl group

This comparison highlights the unique structural features of 4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride that may confer distinct pharmacological properties compared to similar compounds.

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